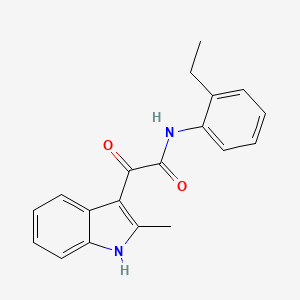
N-(2-ethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as EPI-001, is a small molecule inhibitor of the androgen receptor (AR) that has been shown to have potential therapeutic applications in the treatment of prostate cancer.
科学的研究の応用
Chemoselective Acetylation and Synthesis Mechanisms
Chemoselective acetylation of aminophenols, a related process to the synthesis of similar compounds, has been optimized using immobilized lipase, demonstrating the importance of catalyst choice and reaction conditions in achieving desired outcomes, such as intermediates for antimalarial drugs (Magadum & Yadav, 2018).
Radiosynthesis for Study of Metabolism and Mode of Action
Radiosynthesis techniques have been applied to chloroacetanilide herbicides, enabling detailed studies on their metabolism and mode of action, crucial for understanding the environmental and health implications of these compounds (Latli & Casida, 1995).
Glutaminase Inhibition for Cancer Therapy
Research into glutaminase inhibitors, such as BPTES analogs, has shown promise in cancer therapy by inhibiting kidney-type glutaminase, suggesting a pathway for the development of treatments based on modifying acetamide structures (Shukla et al., 2012).
Development of Antiallergic Agents
N-(pyridin-4-yl)-(indol-3-yl)acetamides have been explored for their antiallergic properties, with modifications to the chemical structure leading to significant improvements in potency, demonstrating the therapeutic potential of these compounds (Menciu et al., 1999).
Antifungal Applications
Acetamide derivatives have shown antifungal activity against Candida species, highlighting the potential for developing new antifungal agents based on these chemical structures (Bardiot et al., 2015).
Antidiabetic Potential
Novel indole-based hybrid oxadiazole scaffolds with N-substituted acetamides have demonstrated significant antidiabetic potential, offering a foundation for further research into diabetes treatments (Nazir et al., 2018).
Coordination Complexes and Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives have shown significant antioxidant activity, indicating the versatility of acetamide derivatives in synthesizing compounds with potential health benefits (Chkirate et al., 2019).
特性
IUPAC Name |
N-(2-ethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-3-13-8-4-6-10-15(13)21-19(23)18(22)17-12(2)20-16-11-7-5-9-14(16)17/h4-11,20H,3H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFDGLDDBGLVFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[butyl(ethyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2822861.png)
![Benzenebutanoic acid,2-bromo-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bR)-](/img/no-structure.png)

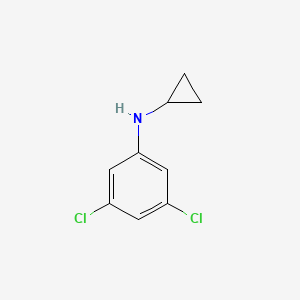
![(E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2822868.png)
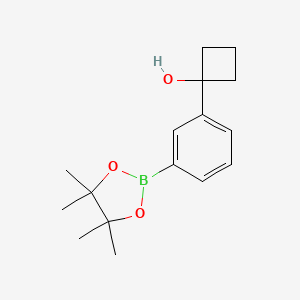
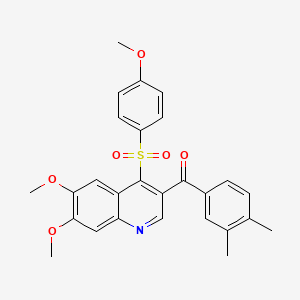

![N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2822874.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2822875.png)
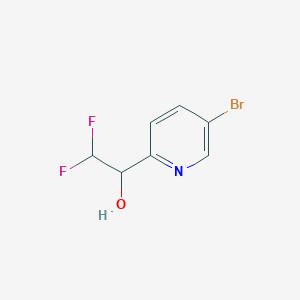
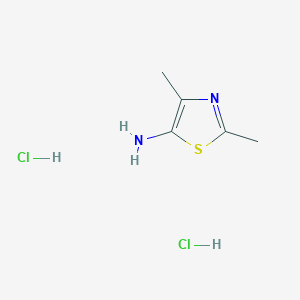

![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2822880.png)